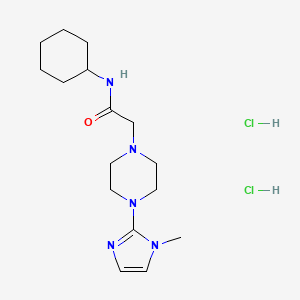
N-cyclohexyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C16H29Cl2N5O and its molecular weight is 378.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-cyclohexyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an imidazole group, which is known for its diverse biological activities. The presence of the cyclohexyl and acetamide groups may also influence its pharmacological properties.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including receptors and enzymes. For instance, imidazole derivatives have been studied for their ability to inhibit tubulin polymerization, which is crucial in cancer treatment strategies . The specific interactions of this compound with cellular targets remain to be fully elucidated.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of imidazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds often range from low nanomolar to micromolar concentrations, indicating potent activity against tumor cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.4 | Tubulin polymerization inhibition |
| Compound B | A549 | 0.51 | DNA damage induction |
| N-cyclohexyl derivative | SW480 | TBD | TBD |
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest effective antibacterial action, which could be relevant for this compound as well .
| Compound | Bacteria Tested | MIC (µM) |
|---|---|---|
| Compound X | E. coli | 0.36 |
| Compound Y | S. aureus | 0.71 |
Study 1: Anticancer Activity
In a study examining the effects of various imidazole derivatives on cancer cells, N-cyclohexyl derivatives were included in a panel that exhibited dose-dependent inhibition of cell proliferation. The study reported that at concentrations around 1 µM, these compounds significantly increased the percentage of cells in the G2/M phase of the cell cycle, indicating a potential mechanism for their anticancer effects .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of imidazole-based compounds against clinical isolates of bacteria. The results showed that certain derivatives had potent inhibitory effects on both E. coli and Pseudomonas aeruginosa, suggesting a broad-spectrum antimicrobial potential for structurally similar compounds .
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O.2ClH/c1-19-8-7-17-16(19)21-11-9-20(10-12-21)13-15(22)18-14-5-3-2-4-6-14;;/h7-8,14H,2-6,9-13H2,1H3,(H,18,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLDDXVIVZHGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NC3CCCCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














